

thermal decomposition mechanism of n-propyl nitrite

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An In-depth Technical Guide on the Thermal Decomposition Mechanism of n-Propyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of n-**propyl nitrite** (CH₃CH₂CH₂ONO). The content herein is synthesized from peer-reviewed studies, focusing on the core reaction kinetics, product formation, and the experimental methodologies used for their determination. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Core Decomposition Mechanism

The thermal decomposition of n-**propyl nitrite** in the gas phase is a free-radical process initiated by the unimolecular homolytic fission of the weakest bond in the molecule, the oxygen-nitrogen (O-N) bond. The reaction proceeds via a multi-step mechanism involving initiation, propagation, and termination steps, with the specific pathways and product distributions being highly dependent on experimental conditions such as temperature and pressure.

Initiation

The primary and rate-determining step is the cleavage of the RO-NO bond, which has a dissociation energy of approximately 38-41 kcal/mol. This unimolecular reaction produces an n-propoxy radical (CH₃CH₂CH₂O•) and a nitric oxide radical (•NO).

Reaction 1: O-N Bond Fission CH₃CH₂CH₂O−NO → CH₃CH₂CH₂O• + •NO



Propagation and Secondary Reactions

The subsequent fate of the highly reactive n-propoxy radical dictates the major products of the overall decomposition. The n-propoxy radical can undergo several competing reactions.

1.2.1 Unimolecular Decomposition (β-Scission) At higher temperatures, typically above 700 K, the dominant pathway for the n-propoxy radical is unimolecular decomposition via β-carbon-carbon bond cleavage. This reaction yields an ethyl radical (•C₂H₅) and formaldehyde (CH₂O) [1].

Reaction 2: β-Scission of n-Propoxy Radical CH₃CH₂CH₂O• → •C₂H₅ + CH₂O

The alternative decomposition pathway to produce a hydrogen atom and propionaldehyde is considered a minor channel under most conditions[1].

- 1.2.2 Reactions with Nitric Oxide (•NO) In environments where nitric oxide concentration is significant, the n-propoxy radical can react with •NO via two main channels: combination and disproportionation[2].
- Disproportionation: This reaction pathway results in the formation of stable products: propionaldehyde (CH₃CH₂CHO) and nitrosyl hydride (HNO). Reaction 3b: Disproportionation CH₃CH₂CH₂O + •NO → CH₃CH₂CHO + HNO

The ratio of the rate of disproportionation to combination is a key factor in determining the product distribution at lower temperatures[2].

1.2.3 Hydrogen Abstraction At lower temperatures and higher reactant concentrations, the n-propoxy radical can abstract a hydrogen atom from another n-**propyl nitrite** molecule to form n-propanol (CH₃CH₂CH₂OH) and a new radical. This represents a chain propagation step.

Reaction 4: H-Abstraction CH₃CH₂CH₂O• + CH₃CH₂CH₂ONO → CH₃CH₂CH₂OH + CH₃CH•CH₂ONO

Termination



The radical chain reactions are terminated by the combination or disproportionation of the various radical species present in the system. The most significant termination reactions involve the ethyl radicals formed from β -scission.

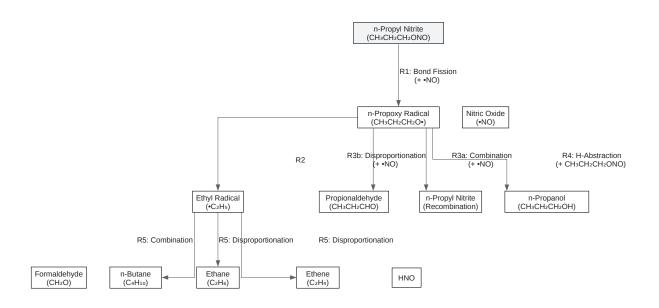
Reaction 5: Ethyl Radical Termination

- Combination: 2 •C₂H₅ → C₄H₁₀ (n-butane)
- Disproportionation: 2 •C₂H₅ → C₂H₆ (ethane) + C₂H₄ (ethene)

The overall product distribution, which includes nitric oxide, formaldehyde, ethane, ethene, n-butane, propionaldehyde, and n-propanol, is a direct consequence of the competition between these primary and secondary reaction pathways.

Overall Reaction Pathway Diagram





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Caption: Core reaction pathways in the thermal decomposition of n-propyl nitrite.

Quantitative Kinetic Data

The rate of decomposition of n-**propyl nitrite** has been studied under various conditions, leading to different experimentally derived kinetic parameters.



Table 1: Rate Constants for the Unimolecular

	Decomp	osition	of n-Propyl	Nitrite
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Temperatur e Range (°C)	Pressure Regime	Method	Rate Expression (k in s ⁻¹)	Activation Energy (Ea)	Reference
170 – 210	Not Specified	Static Reactor	2.75 x 10 ¹⁴ exp(-37650 / RT)	37.65 kcal/mol	[3]
447 – 670	High- Pressure Limit	Shock Tube	5.69 x 10 ²¹ T ^{-1.60} exp(-21458 / T)	~42.7 kcal/mol	[4][5]
Note: R (Gas Constant) = 1.987 cal/mol·K. T is temperature in Kelvin.					

Table 2: Kinetic Data for Secondary Reactions of the n-Propoxy Radical



Reaction	Parameter	Value	Temperature (°C)	Reference
PrO• + NO → PrONO (Combination)	k_disproportionat ion / k_combination	0.40 - 0.45	100 - 150	[2]
PrO• + NO → EtCHO + HNO (Disproportionati on)	Pre-exponential Factor (A)	$5-6 \times 10^{10} \text{ cm}^3$ $\text{mol}^{-1} \text{ s}^{-1}$	100 - 150	[2]
PrO• \rightarrow •C ₂ H ₅ + CH ₂ O (β -Scission)	Dominance	Dominant pathway at high T (>700 K)	> 427	[1]

Experimental Protocols

The kinetic and mechanistic data presented in this guide are primarily derived from two key experimental techniques: shock tube studies and low-pressure flow reactor studies.

Shock Tube with Laser Schlieren Densitometry

This method is used to study gas-phase reactions at high temperatures (typically 700-3000 K) and well-defined pressures.

Methodology:

- Gas Mixture Preparation: A dilute mixture of n-**propyl nitrite** (typically <1%) in an inert bath gas like Argon is prepared manometrically and stored.
- Shock Wave Generation: The mixture is introduced into the driven section of a shock tube. A
 high-pressure driver gas (e.g., Helium) is used to rupture a diaphragm, generating a planar
 shock wave that propagates through the reactant gas mixture.
- Rapid Heating: The shock wave passage causes a near-instantaneous, homogenous increase in the temperature and pressure of the gas, initiating the decomposition.



- Kinetic Measurement: The ensuing reaction causes a change in the molar quantity of the gas, leading to a change in density. This density gradient deflects a laser beam passing perpendicularly through the tube.
- Data Acquisition: The magnitude of the laser beam's deflection is measured by a positionsensitive photodiode. This deflection is directly proportional to the density gradient, which can be related to the overall reaction rate.
- Data Analysis: The initial rate of reaction is extracted from the measured density gradient profile immediately behind the shock front. By performing experiments at various temperatures, the Arrhenius parameters for the decomposition can be determined[4][6].



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Caption: Experimental workflow for shock tube with laser schlieren densitometry.

Low-Pressure Flow Reactor with Mass Spectrometry

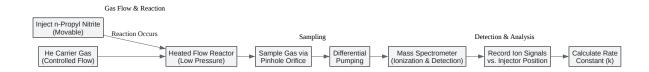
This technique is suited for studying reaction kinetics and identifying products at lower temperatures and pressures where reaction intermediates may be more stable.

Methodology:

- Reactor Setup: A carrier gas (e.g., Helium) is flowed at a controlled rate through a heated quartz tube (the reactor) maintained at a low pressure (e.g., 1-15 Torr)[1].
- Reactant Injection: n-Propyl nitrite is introduced into the main carrier gas flow through a
 movable injector.



- Reaction: As the gas mixture flows along the heated reactor, the n-propyl nitrite
 decomposes. The reaction time is determined by the flow velocity and the distance between
 the injector and the sampling point.
- Gas Sampling: A small, continuous sample of the gas mixture is extracted from the reactor through a pinhole orifice into a differentially pumped vacuum chamber housing a mass spectrometer.
- Detection: The sampled gas is ionized (typically by electron impact), and the ions are separated by their mass-to-charge ratio. This allows for the monitoring of the concentration of the reactant (n-propyl nitrite) and various products and intermediates as a function of reaction time.
- Kinetic Analysis: By varying the position of the reactant injector, the reaction time is changed. The first-order rate constant is determined by plotting the natural logarithm of the reactant concentration versus the reaction time[1][3][7]. Product yields can be quantified by calibrating the mass spectrometer's sensitivity to known concentrations of the products.



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